molecular formula C14H18O8 B133340 Bungeiside B CAS No. 149561-88-6

Bungeiside B

Cat. No.: B133340
CAS No.: 149561-88-6
M. Wt: 314.29 g/mol
InChI Key: UEIZKRYEGCOJBJ-RKQHYHRCSA-N
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Description

Bungeiside B (C₁₄H₁₈O₈; molecular weight: 314.29 g/mol) is a phenolic glucoside isolated from the roots of Cynanchum bungei, a plant traditionally used in Chinese medicine . Its structure consists of a β-D-glucopyranosyl unit linked to a 2-acetyl-5-hydroxyphenyl aglycone moiety, as confirmed by spectroscopic and chromatographic analyses . The compound is characterized by a CAS registry number (149561-88-6) and synonyms such as Cynanoneside B .

Properties

CAS No.

149561-88-6

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

1-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone

InChI

InChI=1S/C14H18O8/c1-6(16)8-3-2-7(17)4-9(8)21-14-13(20)12(19)11(18)10(5-15)22-14/h2-4,10-15,17-20H,5H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

UEIZKRYEGCOJBJ-RKQHYHRCSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)C1=C(C=C(C=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Other CAS No.

149561-88-6

Synonyms

2-O-glucosyl-4-hydroxyacetophenone
bungeiside B
bungeiside-B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bungeiside B belongs to a class of glycosides with structural and functional analogs. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Structural Features Known/Predicted Activities
This compound C₁₄H₁₈O₈ 314.29 Cynanchum bungei Acetylated hydroxyphenyl-β-D-glucopyranoside Antioxidant, anti-inflammatory
Bungeiside C C₁₉H₂₆O₁₁ 430.41 Cynanchum bungei Additional glycosylation Enhanced solubility, unknown bioactivity
Bungeiside D C₁₉H₂₆O₁₂ 446.41 Cynanchum bungei Higher oxygenation (additional -OH group) Potential increased antioxidant capacity
Bupleuroside IX C₄₃H₇₂O₁₃ 797.05 Bupleurum falcatum Triterpenoid saponin with multiple sugars Immune modulation, hepatoprotection
Bupleurotoxin C₁₄H₁₈O₄ 258.36 Bupleurum longiradiatum Polyacetylene derivative Cytotoxic, neuroprotective

Key Findings :

Structural Differences: this compound and its analogs (C/D) differ in glycosylation and oxygenation patterns. Bungeiside C and D have larger molecular weights due to additional sugar units or hydroxyl groups, which may enhance water solubility but reduce bioavailability compared to this compound . Bupleurosides (e.g., Bupleuroside IX) are triterpenoid saponins, structurally distinct from this compound’s phenolic core. Their sugar-rich structures enable membrane interaction and immune-related activities .

Research Gaps: Limited data exist on this compound’s specific mechanisms. In contrast, Bupleuroside IX has been studied for its role in cytokine regulation .

Q & A

Q. What are the key structural characteristics of Bungeiside B, and how do they influence its physicochemical properties?

this compound (C₁₄H₁₈O₈, molecular weight 314.29) is a prenylated flavanone glucoside. Its structure includes a β-D-glucopyranosyl group attached to a 2-acetyl-5-hydroxyphenyl moiety, confirmed via LC/UV/NMR and X-ray crystallography . The acetyl and hydroxyl groups contribute to its polarity, solubility in polar solvents (e.g., methanol), and stability under acidic conditions. Researchers should prioritize HPLC-MS for purity assessment and NMR for structural validation .

Q. What methodologies are recommended for isolating this compound from natural sources like Cynanchum bungei?

Isolation involves ethanol extraction of plant roots, followed by liquid-liquid partitioning (ethyl acetate/water) and column chromatography (silica gel or Sephadex LH-20). Final purification uses reverse-phase HPLC with a C18 column. Yield optimization requires adjusting solvent gradients (e.g., acetonitrile:water) and monitoring UV absorption at 280 nm .

Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?

Adopt the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:

  • Document solvent ratios, temperature, and pressure variations.
  • Include purity data (≥95% by HPLC) and spectral validation (¹H/¹³C NMR, IR) for all batches.
  • Provide raw chromatograms and NMR spectra in supplementary materials .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s bioactivity in in vitro models?

For cytotoxicity or enzyme inhibition assays:

  • Use dose-response curves (0.1–100 μM) with positive controls (e.g., doxorubicin for cytotoxicity).
  • Account for matrix effects by spiking this compound into cell culture media and analyzing recovery rates via LC-MS.
  • Replicate experiments in triplicate and apply ANOVA with post-hoc Tukey tests .

Q. How should conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability) be resolved?

Contradictions often arise from differences in animal models (e.g., rats vs. mice) or analytical methods. To address this:

  • Cross-validate LC-MS/MS results with radiolabeled tracer studies.
  • Compare absorption rates under fed/fasted conditions and control for metabolic enzyme variability (CYP450 isoforms) .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in longitudinal studies?

Use mixed-effects models to account for inter-subject variability. For non-linear responses (e.g., hormetic effects), apply Hill slope equations or log-logistic curves. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Q. How can researchers identify novel molecular targets of this compound using omics technologies?

Combine proteomics (e.g., affinity pull-down assays) with transcriptomics (RNA-seq). Validate targets via:

  • siRNA knockdown followed by activity assays.
  • Molecular docking simulations using the InChI-derived 3D structure (InChI Key: UQZGXQKVMZBKSA-LJQPGCTISA-N) .

Methodological Best Practices

  • Data Contradiction Analysis : Follow Coursera’s Qualitative Research in Social Science framework: triangulate results across assays (e.g., in vitro, in silico, in vivo) and re-examine confounding variables (e.g., solvent residues) .
  • Literature Reviews : Use foreground questions (e.g., "How does this compound modulate NF-κB?") to avoid redundancy and align with recent studies (<5 years old) .
  • Ethical Reporting : Disclose all negative results and raw datasets in supplementary materials to reduce publication bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bungeiside B
Reactant of Route 2
Bungeiside B

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